Umbralisib Tosylate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for marginal zone b-cell lymphoma and follicular lymphoma and has 13 investigational indications.

See also: Umbralisib (has active moiety).

Structure

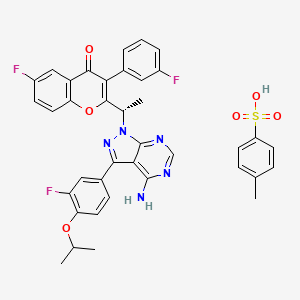

2D Structure

3D Structure of Parent

Properties

CAS No. |

1532533-72-4 |

|---|---|

Molecular Formula |

C38H32F3N5O6S |

Molecular Weight |

743.8 g/mol |

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

InChI Key |

KYJWUPZPSXZEPG-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Umbralisib Tosylate: A Technical Guide to Its Dual Mechanism of Action in B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umbralisib (formerly TGR-1202) is a first-in-class oral, dual inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε).[1][2] It was developed to offer a more targeted and tolerable therapeutic option for patients with relapsed/refractory B-cell malignancies by selectively targeting pathways crucial for B-cell proliferation, survival, and trafficking.[3] While it demonstrated meaningful clinical activity, leading to accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to an increased risk of death observed in the UNITY-CLL clinical trial. This guide provides an in-depth technical overview of Umbralisib's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib's unique therapeutic approach stems from its ability to simultaneously inhibit two distinct kinases that are implicated in the pathogenesis of B-cell cancers: PI3Kδ and CK1ε.[4]

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival.[5] The Class I PI3K family consists of four isoforms (α, β, γ, δ). The delta isoform (PI3Kδ) is predominantly expressed in cells of hematopoietic origin and is a central node in the B-cell receptor (BCR) signaling cascade.[1][5] In many B-cell malignancies, the PI3Kδ pathway is dysregulated, driving abnormal B-cell proliferation and survival.[1]

Umbralisib is a potent and highly selective inhibitor of PI3Kδ.[6] By blocking PI3Kδ, Umbralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of the PI3K/Akt signaling pathway leads to decreased proliferation and the induction of apoptosis in malignant B-cells.[3][7]

dot

References

- 1. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 4. umbralisib [drugcentral.org]

- 5. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Dual PI3Kδ/CK1ε Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate (formerly TGR-1202) is a novel, orally bioavailable small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] This unique mechanism of action distinguishes it from other PI3K inhibitors and offers a promising therapeutic approach for hematological malignancies.[2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, while CK1ε is implicated in the regulation of oncoproteins.[4] This whitepaper provides an in-depth technical guide on the core pharmacology of this compound, focusing on its dual inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Physicochemical Properties

This compound is the tosylate salt of umbralisib.[5] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6] The amorphous form of umbralisib monotosylate has been characterized and is noted to have a higher intrinsic solubility compared to its crystalline forms.[7]

| Property | Value | Reference |

| Molecular Formula | C38H32F3N5O6S | [5] |

| Molecular Weight | 743.8 g/mol | [5] |

| Ionization Constant (pKa) | 2.71 | [6] |

Quantitative Analysis of Inhibitory Activity

Umbralisib demonstrates potent and selective inhibition of PI3Kδ and also inhibits CK1ε at clinically relevant concentrations.

In Vitro Inhibitory Activity

| Target | Assay Type | IC50/EC50 | Selectivity | Reference |

| PI3Kδ | Enzyme Assay | IC50: 22.2 nM | >1000-fold vs. PI3Kα, >30-50-fold vs. PI3Kβ, >15-50-fold vs. PI3Kγ | [8] |

| Cell-based Assay | EC50: 24.3 nM | [8] | ||

| CK1ε | Enzyme Assay | EC50: 6.0 µM | [9] | |

| CD19+ B-cell Proliferation | Human Whole Blood | 100-300 nM | [8] |

Clinical Efficacy (UNITY-NHL Phase 2b Trial)

The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[10]

| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Marginal Zone Lymphoma (MZL) | 49% | 16% | [11] |

| Follicular Lymphoma (FL) | 43% | 3% | [11] |

Signaling Pathways

The dual inhibition of PI3Kδ and CK1ε by umbralisib impacts multiple oncogenic signaling pathways.

PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[12][13][14]

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1ε Signaling and its Role in Malignancy

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition of CK1ε by umbralisib can lead to the downregulation of key oncogenes like c-MYC, contributing to its anti-cancer activity.[1]

Caption: CK1ε Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a kinase reaction.[3][16][17]

References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. differencebetween.com [differencebetween.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C38H32F3N5O6S | CID 86707828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2021009509A1 - Amorphous umbralisib monotosylate - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TG Therapeutics Announces FDA Accelerated Approval of UKONIQ™ (umbralisib) | TG Therapeutics, Inc. [ir.tgtherapeutics.com]

- 11. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ulab360.com [ulab360.com]

- 17. promega.com [promega.com]

Umbralisib Tosylate: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

Umbralisib (TGR-1202), an orally bioavailable kinase inhibitor, has garnered significant attention for its unique dual-inhibitory mechanism targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] This dual activity profile distinguishes it from other PI3K inhibitors and has been a key area of investigation in the treatment of hematological malignancies.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of umbralisib tosylate, offering insights into the chemical moieties crucial for its biological activity. The document summarizes quantitative inhibitory data, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for professionals in drug discovery and development. Although initially granted accelerated approval by the FDA for the treatment of relapsed or refractory marginal zone lymphoma and follicular lymphoma, it was later withdrawn from the market due to safety concerns.[5][6]

Introduction: The Dual-Inhibitor Advantage

Umbralisib's therapeutic potential stems from its ability to simultaneously modulate two distinct signaling pathways implicated in cancer cell proliferation, survival, and trafficking.[1][7]

-

PI3Kδ Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, a pathway often dysregulated in B-cell malignancies.[4] By selectively targeting PI3Kδ, umbralisib disrupts downstream signaling cascades, including the AKT pathway, leading to reduced B-cell proliferation and survival.[8] Umbralisib exhibits high selectivity for the delta isoform over the alpha, beta, and gamma isoforms of PI3K.[9]

-

CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular processes, including the Wnt/β-catenin pathway and the control of protein translation. Inhibition of CK1ε by umbralisib is thought to contribute to its anticancer effects, potentially through the downregulation of oncoproteins.[1][3]

This dual-inhibitory action offers a multi-pronged attack on cancer cells and has been a focal point in the design and development of next-generation kinase inhibitors.

Core Structure and Pharmacophore of Umbralisib

The chemical structure of umbralisib, (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, reveals a complex arrangement of heterocyclic and aromatic moieties. The core pharmacophore can be dissected into several key regions that are critical for its interaction with the kinase targets.

Figure 1: Chemical Structure of Umbralisib

Caption: Core scaffold of Umbralisib highlighting key functional groups.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive public dataset of umbralisib analogs with corresponding activity is not available, SAR can be inferred from studies on related pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors and general principles of medicinal chemistry.

The Pyrazolo[3,4-d]pyrimidine Scaffold: Hinge Binding

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binder" motif in kinase inhibitors. It mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

-

4-Amino Group: The amino group at the C4 position is critical for forming a key hydrogen bond with the backbone amide of a valine residue in the hinge region of PI3Kδ. Loss or significant modification of this group is expected to drastically reduce inhibitory activity.

Substitutions on the Pyrazole Ring (C3 Position): Selectivity and Potency

The substituent at the C3 position of the pyrazole ring extends into a hydrophobic pocket of the kinase, and modifications in this region significantly impact both potency and selectivity.

-

3-Fluoro-4-isopropoxyphenyl Group: This group in umbralisib is crucial for its high potency and selectivity for PI3Kδ. The isopropoxy group likely occupies a hydrophobic pocket, while the fluorine atom can modulate electronic properties and metabolic stability. SAR studies on similar inhibitors suggest that the size and nature of the alkoxy group can be varied to fine-tune selectivity against other PI3K isoforms.

The N1-Substituent: Interaction with the Solvent-Front

The ethyl-chromenone moiety at the N1 position of the pyrazole ring projects towards the solvent-exposed region of the ATP-binding site.

-

(S)-Ethyl Group: The stereochemistry at this position is critical for optimal binding. The (S)-configuration correctly orients the larger chromenone substituent.

-

Chromen-4-one Moiety: This large, planar group likely engages in π-stacking and hydrophobic interactions. The fluorine substitutions on the chromenone and the pendant phenyl ring contribute to improved pharmacokinetic properties and may enhance binding affinity.

Table 1: Inferred Structure-Activity Relationship for Umbralisib Analogs

| Modification Area | Inferred Impact on PI3Kδ Activity | Inferred Impact on CK1ε Activity | Rationale |

| Pyrazolo[3,4-d]pyrimidine Core | |||

| Removal/alkylation of 4-amino group | Significant decrease | Likely decrease | Loss of key hinge-binding hydrogen bond. |

| C3-Substituent | |||

| Variation of the 4-alkoxy group | Modulates potency and selectivity | Unknown | Interaction with a hydrophobic pocket; size and shape are critical. |

| Removal of 3-fluoro group | Potential decrease in potency | Unknown | Fluorine can enhance binding through various interactions. |

| N1-Substituent | |||

| Inversion of stereocenter | Significant decrease | Likely decrease | Incorrect orientation of the chromenone moiety. |

| Modification of the chromenone | Modulates potency | Unknown | Alters interactions in the solvent-exposed region. |

| Alteration of fluorine substitution | Modulates PK properties and potency | Unknown | Fluorine can affect metabolic stability and binding affinity. |

Quantitative Inhibitory Activity

Umbralisib has demonstrated potent and selective inhibition of PI3Kδ in various assays.

Table 2: In Vitro Inhibitory Activity of Umbralisib

| Target | Assay Type | IC50 / EC50 | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |

| PI3Kδ | Enzyme Assay | 22.2 nM (IC50) | >1000-fold | >30-50-fold | >15-50-fold | [9] |

| PI3Kδ | Cell-based Assay | 24.3 nM (EC50) | - | - | - | [9] |

| CK1ε | Cell-based Assay | 6.0 µM (EC50) | - | - | - | [10] |

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in B-cell signaling and the point of intervention for umbralisib.

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Experimental Workflow: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition

The ADP-Glo™ Kinase Assay is a common method to determine the potency of kinase inhibitors. The following diagram outlines the general workflow.

Caption: Workflow for determining PI3Kδ inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols

PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 value of umbralisib against PI3Kδ.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PIP2:PS lipid vesicles

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DTT

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 2 mM DTT)

-

This compound

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PI3Kδ enzyme and PIP2:PS substrate in kinase buffer. The final enzyme and substrate concentrations should be optimized for linear reaction kinetics.

-

Assay Plate Setup: Add the serially diluted umbralisib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add the kinase reaction mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI3Kδ.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CK1ε Inhibition Assay (Radiometric Assay)

This protocol describes a general method for measuring CK1ε activity using a radiolabeled substrate.

Materials:

-

Recombinant human CK1ε

-

Casein (dephosphorylated) as a substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

DMSO

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Mixture: Prepare a reaction mixture containing kinase assay buffer, casein, and umbralisib at various concentrations or DMSO (vehicle control).

-

Enzyme Addition: Add recombinant CK1ε to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Measure the amount of ³²P incorporated into the casein substrate using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each umbralisib concentration relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its various structural components. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial hinge-binding element, while the substituents at the C3 and N1 positions are key determinants of potency and selectivity. The dual inhibition of PI3Kδ and CK1ε presents a unique therapeutic strategy, and a thorough understanding of the SAR is essential for the design of future kinase inhibitors with improved efficacy and safety profiles. The experimental protocols provided herein offer a framework for the continued investigation and characterization of umbralisib and its analogs. Further research focusing on the systematic modification of the umbralisib scaffold and the comprehensive profiling of the resulting analogs against both PI3Kδ and CK1ε will be invaluable in advancing the field of targeted cancer therapy.

References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. bionews.com [bionews.com]

- 5. Umbralisib - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C38H32F3N5O6S | CID 86707828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

The Rise and Fall of Umbralisib (TGR-1202): A Technical Deep Dive into a Dual PI3Kδ/CK1ε Inhibitor

TGR-1202 (Umbralisib) , a once-promising oral agent in the landscape of hematological malignancy treatment, represents a compelling case study in modern drug discovery and development. As a highly selective, next-generation dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), its trajectory from discovery to accelerated FDA approval and subsequent voluntary withdrawal offers valuable insights for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of Umbralisib's history, from its chemical synthesis and preclinical evaluation to its clinical trial performance and the ultimate safety concerns that led to its market removal.

Discovery and Medicinal Chemistry

Umbralisib, also known as TGR-1202, was discovered by Rhizen Pharmaceuticals and subsequently licensed to TG Therapeutics for clinical development.[1] It was designed as a next-generation PI3Kδ inhibitor with a distinct chemical structure aimed at improving the safety profile compared to first-generation PI3K inhibitors, which were often hampered by significant toxicities.[2][3]

Chemical Synthesis

The synthesis of Umbralisib, chemically named (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, is detailed in U.S. Patent No. 9,150,579.[4] The synthesis is a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Preclinical Development

The preclinical evaluation of Umbralisib established its dual mechanism of action and its potential as a therapeutic agent for B-cell malignancies.

Mechanism of Action

Umbralisib is a potent and selective inhibitor of two distinct kinases:

-

PI3Kδ: This kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies, promoting cell proliferation, survival, and trafficking.[5][6] By inhibiting PI3Kδ, Umbralisib disrupts this signaling cascade.

-

CK1ε: This kinase is involved in the regulation of oncoprotein translation, including proteins like MYC, which are crucial for cancer cell growth and survival.[3][7] The dual inhibition of both PI3Kδ and CK1ε was hypothesized to provide a synergistic anti-cancer effect and potentially a more favorable safety profile.[3][7]

In Vitro Studies

Biochemical assays were performed to determine the inhibitory activity of Umbralisib against a panel of kinases. These assays typically involve incubating the purified kinase with its substrate and ATP, and then measuring the resulting phosphorylation in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Assay (General)

A common method for assessing kinase activity is a luminescence-based assay that quantifies ATP consumption.

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., PI3Kδ), its lipid substrate (e.g., PIP2), and a specific buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[8]

-

Inhibitor Addition: Umbralisib is added to the reaction mixture at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: A reagent such as ADP-Glo™ is added, which converts the ADP generated from the kinase reaction into a luminescent signal.[8] The intensity of the light is proportional to the kinase activity.

-

Data Analysis: The concentration of Umbralisib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

The effect of Umbralisib on the viability and proliferation of cancer cell lines was assessed using cell-based assays.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

-

Cell Seeding: Lymphoma cell lines (e.g., Multiple Myeloma resistant (MM-1R) or sensitive (MM-1S) cells) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with various concentrations of Umbralisib and incubated for a specified period (e.g., 96 hours).[11]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[9][12]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.

In Vivo Studies

The anti-tumor efficacy of Umbralisib was evaluated in animal models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Murine Xenograft Model

-

Cell Implantation: Human lymphoma cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives Umbralisib orally at a specified dose and schedule.[15]

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of Umbralisib.

Table 1: In Vitro Kinase Inhibitory Activity of Umbralisib

| Kinase | IC50 / EC50 (nM) | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ | 22.2 | - | [11][16] |

| PI3Kα | >22,200 | >1000-fold | [11] |

| PI3Kβ | >666 - 1110 | >30-50-fold | [11] |

| PI3Kγ | >333 - 1110 | >15-50-fold | [11] |

| CK1ε | 6,000 | - | [15] |

Table 2: Preclinical Pharmacokinetic Parameters of Umbralisib in Rats

| Parameter | Value | Reference |

| Tmax | 3.67 ± 0.52 h | [17] |

| Cmax | 283.80 ± 84.71 ng/mL | [17] |

| AUC0→∞ | 5416.67 ± 1451.85 ng/mL*h | [17] |

| CLz/F | 3.23 ± 0.81 L/h/kg | [17] |

Clinical Development and Trial Results

Umbralisib underwent a comprehensive clinical development program, primarily focusing on relapsed/refractory B-cell malignancies.

Phase 1 Studies

Early-phase trials established the safety, tolerability, and recommended Phase 2 dose of Umbralisib. These studies demonstrated a manageable safety profile, with lower rates of the immune-mediated toxicities that were characteristic of earlier PI3K inhibitors.[18]

Pivotal Phase 2b UNITY-NHL Trial

The UNITY-NHL (NCT02793583) trial was a multicenter, open-label study that evaluated the efficacy and safety of Umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL), including marginal zone lymphoma (MZL) and follicular lymphoma (FL).[16][19][20] The trial met its primary endpoint of overall response rate (ORR).[21][22]

Table 3: Efficacy Results from the UNITY-NHL Trial

| Indication | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Marginal Zone Lymphoma | 49% | 16% | [1][23] |

| Follicular Lymphoma | 43% | 3% | [1][23] |

Phase 3 UNITY-CLL Trial

The UNITY-CLL (NCT02612311) trial was a Phase 3 study evaluating Umbralisib in combination with the anti-CD20 monoclonal antibody ublituximab (a combination referred to as U2) in patients with chronic lymphocytic leukemia (CLL).[14] The trial met its primary endpoint, demonstrating a significant improvement in progression-free survival (PFS) compared to the control arm of obinutuzumab plus chlorambucil.[14][23]

Table 4: Progression-Free Survival in the UNITY-CLL Trial

| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | p-value | Reference |

| Umbralisib + Ublituximab (U2) | 31.9 | 0.546 | <0.0001 | [23] |

| Obinutuzumab + Chlorambucil | 17.9 | - | - | [23] |

FDA Approval and Subsequent Withdrawal

Based on the positive results from the UNITY-NHL trial, Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) who have received at least one prior anti-CD20-based regimen, and for adult patients with relapsed or refractory follicular lymphoma (FL) who have received at least three prior lines of systemic therapy.[24]

However, in February 2022, the FDA issued a safety alert regarding a possible increased risk of death in patients receiving Umbralisib, based on an updated analysis of overall survival (OS) data from the UNITY-CLL trial which showed an increasing imbalance in favor of the control arm.[23] Following this, in April 2022, TG Therapeutics voluntarily withdrew the Biologics License Application (BLA) and supplemental New Drug Application (sNDA) for the U2 combination in CLL and also voluntarily withdrew Umbralisib from the market for its approved indications in MZL and FL.[23]

Pharmacokinetics and Safety Profile

Pharmacokinetics

Umbralisib is orally administered and exhibits a pharmacokinetic profile that allows for once-daily dosing.[3]

Table 5: Human Pharmacokinetic Parameters of Umbralisib

| Parameter | Value | Reference |

| Tmax | ~4 hours | [9] |

| Protein Binding | >99.7% | [9] |

| Metabolism | CYP2C9, CYP3A4, CYP1A2 | [9] |

| Elimination Half-life | ~91 hours | [9] |

| Apparent Clearance | 15.5 L/h | [9] |

| Volume of Distribution | 312 L | [9] |

| Excretion | ~81% in feces (17% unchanged), ~3% in urine | [9] |

Safety and Tolerability

The integrated safety analysis of Umbralisib from four clinical trials in patients with relapsed/refractory lymphoid malignancies showed that the most common adverse events were diarrhea, nausea, and fatigue.[3] While the safety profile was initially considered favorable compared to first-generation PI3K inhibitors, the long-term follow-up from the UNITY-CLL trial raised significant safety concerns that ultimately outweighed its benefits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Umbralisib and a typical experimental workflow for screening kinase inhibitors.

Caption: PI3Kδ Signaling Pathway in B-Cells.

Caption: CK1ε Signaling Pathway in Cancer Cells.

Caption: Kinase Inhibitor Discovery and Development Workflow.

Conclusion

The story of Umbralisib (TGR-1202) is a powerful reminder of the complexities and challenges inherent in cancer drug development. While its dual inhibition of PI3Kδ and CK1ε showed significant promise in preclinical and early clinical studies, leading to an accelerated FDA approval, the emergence of long-term safety signals ultimately led to its withdrawal from the market. This case underscores the critical importance of long-term follow-up in clinical trials, even for drugs with seemingly favorable early safety profiles. For researchers and drug developers, the journey of Umbralisib provides a rich dataset and valuable lessons for the future design and evaluation of targeted cancer therapies.

References

- 1. Study to Assess the Efficacy and Safety of Ublituximab + Umbralisib With or Without Bendamustine and Umbralisib Alone in Patients With Previously Treated Non-Hodgkins Lymphoma [clin.larvol.com]

- 2. Phosphoinositide 3-Kinase Inhibition in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. promega.es [promega.es]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. selleckchem.com [selleckchem.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Clinical Trial: NCT02793583 - My Cancer Genome [mycancergenome.org]

- 20. cancernetwork.com [cancernetwork.com]

- 21. protocols.io [protocols.io]

- 22. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 24. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Umbralisib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). This document outlines a high-level synthetic strategy based on available literature, details purification and analytical methodologies, and presents key quantitative data. Additionally, it illustrates the signaling pathways of Umbralisib's molecular targets and provides a workflow for its analysis. It is important to note that while this guide is comprehensive, specific details of the synthesis, particularly reaction yields and precise conditions for each step, are based on fragmented public domain information and may not represent the optimized, proprietary manufacturing processes.

Introduction

Umbralisib, with the chemical name (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, is a targeted kinase inhibitor.[1] It was developed for the treatment of certain hematological malignancies.[2] The tosylate salt form of Umbralisib enhances its pharmaceutical properties. This guide is intended to provide researchers with a technical foundation for the synthesis, purification, and analysis of this compound.

Signaling Pathways of Umbralisib

Umbralisib exerts its therapeutic effects through the dual inhibition of PI3Kδ and CK1ε.[3] The PI3Kδ pathway is crucial for B-cell receptor signaling and is often dysregulated in B-cell malignancies.[4] CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5]

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

Caption: CK1ε Signaling Pathway Inhibition by Umbralisib.

Chemical Synthesis of this compound

The synthesis of Umbralisib is a multi-step process involving the construction of the pyrazolo[3,4-d]pyrimidine core, followed by coupling with the chromenone moiety. The final step is the formation of the tosylate salt.

High-Level Synthetic Scheme

The synthesis can be broadly divided into the preparation of key intermediates and their subsequent coupling. The core structure is a 4-aminopyrazolo[3,4-d]pyrimidine.[6][7][8]

Experimental Protocol (High-Level Overview)

A complete, detailed, step-by-step experimental protocol for the synthesis of Umbralisib is not fully available in the public domain. The following represents a high-level workflow based on fragmented information from patents and publications.

Caption: High-Level Synthetic Workflow for this compound.

Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core This typically involves the cyclization of a substituted pyrazole precursor.

Step 2: Synthesis of the Chromenone Moiety The substituted chromenone fragment is prepared separately.

Step 3: Coupling Reaction The pyrazolo[3,4-d]pyrimidine core is coupled with the chromenone moiety.

Step 4: Formation of this compound The purified Umbralisib free base is reacted with p-toluenesulfonic acid (PTSA) to form the tosylate salt.[9] One method involves dissolving the free base and PTSA in separate portions of a solvent like ethyl acetate, followed by mixing and stirring to induce precipitation of the crystalline salt.[9]

Purification and Analysis

Purification

Purification of the final compound and intermediates is crucial to ensure high purity.

Column Chromatography: This technique is mentioned for the purification of the crude product. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of ethyl acetate and petroleum ether) would be critical.

Crystallization: The tosylate salt formation itself is a purification step, as the crystalline salt precipitates from the solution, leaving impurities behind.

Analytical Methods

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a key method for assessing the purity of this compound.

Table 1: RP-HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Waters X-Terra RP-18 (150x4.6mm, 3.5µ)[10] |

| Mobile Phase | Acetonitrile and Ammonium formate buffer (pH 3.0 with OPA) (50:50 v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Detection | UV at 225 nm[10] |

| Injection Volume | 10 µL[10] |

Ultra-Performance Liquid Chromatography (UPLC): A UPLC method has also been developed for the quantification of Umbralisib.

Table 2: UPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Kinetex (100 × 4.6 mm, 2.6 µm)[11] |

| Mobile Phase | 0.1% formic acid: acetonitrile (40:60 v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 219 nm[11] |

| Retention Time | 1.554 minutes[11] |

| Linearity Range | 2–30 µg/mL (R² = 0.999)[11] |

Quantitative Data

The following table summarizes available quantitative data for Umbralisib.

Table 3: Quantitative Characterization of Umbralisib

| Parameter | Value | Source |

|---|---|---|

| PI3Kδ Inhibition (EC50) | 22.2 nM | [5] |

| CK1ε Inhibition (EC50) | 6.0 µM | [5] |

| HPLC Purity | 99.21% | [1] |

| Chiral Purity (S:R) | 99.64:0.36 |[1] |

Experimental Protocols

Preparation of Amorphous Umbralisib Monotosylate from Crystalline Form

This protocol describes the conversion of crystalline this compound (Form I) to an amorphous form.

Method 1: Dry Grinding [9]

-

Dry crystalline this compound (Form I) under vacuum at approximately 40 °C for at least 3 days to remove residual solvent.[9]

-

Grind approximately 30 mg of the dried salt manually using a mortar and pestle for about 3 minutes.[9]

-

The resulting powder is identified as amorphous by X-ray powder diffraction (XRPD).[9]

Method 2: Solvent Evaporation [9]

-

Dissolve approximately 470 mg of crystalline this compound (Form I) in about 20 mL of methanol at approximately 50 °C.[9]

-

Evaporate the solvent by placing the solution under vacuum in an oven at approximately 40 °C overnight.[9]

-

The resulting solid is identified as amorphous Umbralisib monotosylate by XRPD.[9]

RP-HPLC Sample Preparation

Standard Solution (50 ppm): [10]

-

Accurately weigh and transfer 99 mg of Umbralisib into a 100 mL volumetric flask.[10]

-

Add diluent, sonicate for 30 minutes, and centrifuge for 30 minutes to dissolve completely. Make up the volume to the mark with the same solvent (Stock solution).[10]

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with diluent.[10]

Sample Preparation from Tablet Form: [11]

-

Weigh out 27.8 mg of the powdered tablets (equivalent to 200 mg of Umbralisib).[11]

-

Transfer to a 100 mL flask with 70 mL of diluent.[11]

-

Sonicate and then dilute to the mark.[11]

-

Filter the solution using a 0.45-micron syringe filter.[11]

Conclusion

This technical guide provides a summary of the available information on the synthesis, purification, and analysis of this compound. While a detailed, step-by-step synthetic protocol is not publicly available, the information on purification and analytical methods is more complete and can be directly applied by researchers. The provided diagrams of the signaling pathways and the high-level synthetic workflow offer a clear visual representation of the compound's mechanism of action and production. It is recommended that researchers consult the referenced patents and publications for further details.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2021009509A1 - Amorphous umbralisib monotosylate - Google Patents [patents.google.com]

- 10. ijsdr.org [ijsdr.org]

- 11. japsonline.com [japsonline.com]

Umbralisib Tosylate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Umbralisib Tosylate (also known as TGR-1202), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Umbralisib was developed for the treatment of hematologic malignancies and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma, though this approval was later withdrawn due to safety concerns in other trials. This guide focuses on the foundational preclinical data that characterized its activity and disposition.

Core Pharmacological Attributes

Umbralisib is a second-generation PI3Kδ inhibitor designed to offer an improved safety profile compared to first-generation agents in its class. Its dual mechanism of action, inhibiting both PI3Kδ and CK1ε, is unique and contributes to its distinct biological effects.

Table 1: In Vitro Potency of Umbralisib

| Target | Assay Type | Potency (EC50) |

| PI3Kδ | Biochemical Assay | 22.2 nM |

| CK1ε | Biochemical Assay | 6.0 µM |

Data compiled from publicly available sources.

Preclinical Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Umbralisib in Rats

| Parameter | Value | Conditions |

| AUC0→∞ | 5416.67 ± 1451.85 ng/mL*h | Single oral dose |

| Cmax | Not explicitly stated | Single oral dose |

| Oral LD50 | 3320 mg/kg[1] | - |

AUC0→∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. LD50: Median lethal dose.

Note: The AUC value was reported in a study investigating a drug-drug interaction with sophocarpine. The Cmax was reported to be markedly diminished in the presence of sophocarpine, but the baseline value was not provided in the abstract.

Metabolism and Excretion:

-

In vitro studies have shown that umbralisib is metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP1A2.[1]

-

In humans, following a single radiolabeled dose, approximately 81% of the dose was recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug).[1] This suggests that fecal elimination is the primary route of excretion.

Preclinical Pharmacodynamics

The pharmacodynamic effects of umbralisib have been characterized in a variety of in vitro and in vivo preclinical models, demonstrating its ability to inhibit the PI3Kδ signaling pathway and exert anti-tumor activity.

In Vitro Pharmacodynamics

In vitro studies in various leukemia and lymphoma cell lines have demonstrated the antiproliferative activity of umbralisib, with GI50 (concentration causing 50% growth inhibition) values ranging from 0.6 to 66 µM. Furthermore, umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines, key processes in the trafficking and homing of malignant B-cells.[2]

A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of AKT (pAKT). In human lymphoma and leukemia cell lines, umbralisib inhibited the phosphorylation of AKT at Ser473 in a concentration-dependent manner, with inhibitory concentrations ranging from 10 nM to 100 µM.

In Vivo Pharmacodynamics and Efficacy

The in vivo anti-tumor activity of umbralisib has been evaluated in xenograft models of hematologic malignancies.

-

MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model: In NOD/SCID mice bearing MOLT-4 tumors, oral administration of umbralisib at a dose of 150 mg/kg/day for 25 days resulted in a slower rate of tumor growth compared to the control group.

-

Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL): In this model, oral administration of umbralisib led to a marked reduction in pAKT in T cells, confirming target engagement in vivo. Pharmacokinetic analyses in this model showed that umbralisib was detectable in plasma for up to 16 hours post-dosing.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.

Umbralisib's Dual Inhibition of PI3Kδ and CK1ε Signaling

Caption: Dual inhibition of PI3Kδ and CK1ε pathways by Umbralisib.

Experimental Workflow for In Vivo Xenograft Studies

References

Umbralisib Tosylate: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Umbralisib tosylate, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has emerged as a significant therapeutic agent in the landscape of hematological malignancies.[1][2] Its unique mechanism of action sets it apart from other PI3K inhibitors, offering a distinct immunomodulatory profile within the tumor microenvironment (TME). This technical guide provides an in-depth analysis of the preclinical and clinical data surrounding umbralisib's effects on the TME, with a focus on its impact on key immune cell populations and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of umbralisib's immunomodulatory properties.

Core Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε

Umbralisib exerts its anti-neoplastic and immunomodulatory effects through the targeted inhibition of two key enzymes: PI3Kδ and CK1ε.

-

PI3Kδ Inhibition: The PI3K pathway is crucial for B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting cell proliferation, survival, and migration.[3][4] Umbralisib exhibits high selectivity for the δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[2] This targeted inhibition disrupts the downstream signaling cascade, thereby impeding the growth and survival of malignant B-cells.[4]

-

CK1ε Inhibition: Casein kinase 1 epsilon is implicated in the regulation of oncoprotein translation and plays a role in the Wnt/β-catenin signaling pathway.[2][5] By inhibiting CK1ε, umbralisib may further contribute to its anti-cancer effects and influence T-cell immunomodulation.[5]

The dual inhibition of both PI3Kδ and CK1ε is believed to contribute to umbralisib's unique safety and efficacy profile, particularly its effects on the TME.[6]

Modulation of the Tumor Microenvironment

A key differentiator of umbralisib is its distinct impact on the cellular components of the TME, particularly T-cells.

Effects on Regulatory T-cells (Tregs)

Preclinical studies have demonstrated that while other PI3K inhibitors like idelalisib and duvelisib can lead to a reduction in the number and function of immunosuppressive regulatory T-cells (Tregs), umbralisib treatment appears to preserve Treg populations.[1][6] This effect is attributed to the concurrent inhibition of CK1ε, which seems to mitigate the negative impact of PI3Kδ inhibition on Treg stability and function.[1][6] The preservation of Tregs may explain the improved safety profile of umbralisib, with a lower incidence of immune-mediated adverse events such as colitis and pneumonitis compared to other agents in its class.[1]

Impact on Cytokine Production

In ex vivo studies with T-cells from patients with chronic lymphocytic leukemia (CLL), umbralisib showed a different cytokine modulation profile compared to idelalisib and duvelisib. While all three inhibitors led to a decrease in Th1 and Th2 cytokines, treatment with umbralisib resulted in higher production of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies of umbralisib.

Table 1: Efficacy of Umbralisib in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (UNITY-NHL Trial) [3][7][8]

| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

| Marginal Zone Lymphoma (MZL) | 69 | 49.3% | 15.9% | Not Reached | Not Reached |

| Follicular Lymphoma (FL) | 117 | 45.3% | 5.1% | 11.1 months | 10.6 months |

| Small Lymphocytic Lymphoma (SLL) | 22 | 50.0% | 4.5% | 18.3 months | 20.9 months |

Table 2: Select Adverse Events of Special Interest (Any Grade) in the UNITY-NHL Trial [7][9]

| Adverse Event | Percentage of Patients (n=208) |

| Diarrhea or Colitis | 58% |

| Nausea | 38% |

| Fatigue | 41% |

| Neutropenia | 33% |

| Alanine Aminotransferase (ALT) Increase | 33% |

| Aspartate Aminotransferase (AST) Increase | 32% |

| Pneumonitis | 1.4% |

| Non-infectious Colitis | 1.9% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the evaluation of umbralisib.

Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL)

This model is instrumental in studying CLL pathogenesis and the in vivo effects of novel therapeutics.[6]

Protocol Details:

-

Donor Mice: Eμ-TCL1 transgenic mice with confirmed leukemia (typically 8-12 months of age) are used as splenocyte donors.

-

Splenocyte Preparation: Spleens are harvested aseptically and dissociated into a single-cell suspension. Red blood cells are lysed using an appropriate buffer.

-

Cell Quantification: Leukemic cells are counted, and viability is assessed using trypan blue exclusion.

-

Adoptive Transfer: A suspension of 1-2 x 10^7 viable splenocytes in phosphate-buffered saline (PBS) is injected intravenously into the tail vein of recipient C57BL/6 mice.

-

Monitoring and Treatment: Leukemia development is monitored by weekly peripheral blood analysis for the presence of CD5+/B220+ cells via flow cytometry. Once leukemia is established (typically 2-4 weeks post-transfer), mice are randomized into treatment (umbralisib) and control (vehicle) groups. Umbralisib is typically administered daily by oral gavage.

Flow Cytometry Analysis of Regulatory T-cells

Flow cytometry is essential for quantifying and phenotyping Treg populations within the TME.

Protocol Details:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph node, peripheral blood).

-

Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127) in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.

-

Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently-conjugated antibody against the transcription factor FoxP3.

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on lymphocytes, then single cells, followed by CD3+ T-cells, and then CD4+ helper T-cells. Within the CD4+ population, identify Tregs as CD25+ and CD127low/-. Confirm the Treg phenotype by gating on FoxP3+ cells.

Cytokine Secretion Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify cytokine levels in biological fluids.

Protocol Details:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and experimental samples (e.g., cell culture supernatants, plasma) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.

-

Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate. Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the experimental samples.

Conclusion and Future Directions

This compound demonstrates a unique immunomodulatory profile within the tumor microenvironment, primarily characterized by the preservation of regulatory T-cell populations, a feature attributed to its dual inhibition of PI3Kδ and CK1ε. This distinct mechanism of action likely contributes to its improved safety profile compared to other PI3K inhibitors. The clinical data from the UNITY-NHL trial have established its efficacy in various indolent non-Hodgkin lymphomas.

Future research should continue to explore the intricate molecular mechanisms underlying umbralisib's effects on different immune cell subsets within the TME. Investigating its potential in combination with other immunotherapies, such as checkpoint inhibitors, could unlock synergistic anti-tumor responses. Further elucidation of the role of CK1ε inhibition in modulating immune responses will be critical in optimizing the therapeutic application of umbralisib and in the development of next-generation immunomodulatory agents. Despite its voluntary withdrawal from the market due to an observed increased risk of death in the UNITY-CLL trial, the study of umbralisib's effects on the TME provides valuable insights for the development of future cancer therapies with refined immunomodulatory properties.[8]

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Umbralisib Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate, formerly known as TGR-1202, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] Its unique mechanism of action, targeting two distinct signaling pathways implicated in the pathogenesis of various B-cell malignancies, has positioned it as a significant agent in the landscape of targeted cancer therapies.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Although Umbralisib was voluntarily withdrawn from the market due to safety concerns observed in the UNITY-CLL clinical trial, a thorough understanding of its mechanism of action remains critical for the ongoing development of kinase inhibitors and for researchers studying B-cell signaling.[4]

Core Mechanisms of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key enzymes: PI3Kδ and CK1ε. This dual inhibition leads to the disruption of multiple pro-survival and proliferative signaling pathways within malignant B-cells.[3]

Inhibition of the PI3Kδ/AKT/mTOR Signaling Pathway

The PI3K pathway is a central regulator of cell growth, survival, and metabolism.[5] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is frequently overactive in B-cell malignancies, making it a prime therapeutic target.[6][7] Umbralisib selectively inhibits PI3Kδ, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]

The subsequent decrease in AKT phosphorylation and activation has several profound downstream consequences:

-

Inhibition of mTOR: Activated AKT promotes the activity of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. Umbralisib's inhibition of the PI3Kδ/AKT axis leads to decreased mTOR signaling.[8][9]

-

Modulation of Apoptotic Threshold: AKT phosphorylates and inactivates several pro-apoptotic proteins, including BAD and the Forkhead box O (FOXO) family of transcription factors. By inhibiting AKT, Umbralisib can lead to the dephosphorylation and activation of these pro-apoptotic factors, thereby lowering the threshold for apoptosis in cancer cells.

-

Regulation of Cell Cycle Progression: The PI3K/AKT pathway influences the expression and activity of cell cycle regulators. Inhibition of this pathway can contribute to cell cycle arrest.

Inhibition of the Casein Kinase 1 Epsilon (CK1ε) and its Impact on WNT/β-catenin and Oncoprotein Translation

A distinguishing feature of Umbralisib is its inhibitory activity against CK1ε.[10] This enzyme is a critical component of several signaling pathways implicated in cancer.

-

Modulation of the WNT/β-catenin Pathway: CK1ε is a key positive regulator of the canonical WNT signaling pathway. It phosphorylates components of the β-catenin destruction complex, leading to its inactivation and the subsequent stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival. By inhibiting CK1ε, Umbralisib is proposed to enhance the activity of the β-catenin destruction complex, leading to decreased nuclear β-catenin and reduced transcription of WNT target genes.[10][11]

-

Regulation of Oncoprotein Translation: CK1ε has been shown to play a pivotal role in the translation of key oncoproteins, including c-MYC, BCL2, and CCND1 (Cyclin D1).[10][11] Inhibition of CK1ε by Umbralisib can therefore lead to a reduction in the levels of these critical drivers of cancer cell growth and survival.[12][13][14][15]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Cell/System | Reference |

| PI3Kδ Inhibition | |||

| IC50 | 22.2 nM | Enzyme Assay | [16] |

| EC50 | 24.3 nM | Cell-based Assay | [16] |

| CK1ε Inhibition | |||

| IC50 | 6.0 µM | [5] | |

| PI3K Isoform Selectivity | |||

| Selectivity for PI3Kδ over α and β isoforms | >1500-fold | [11] | |

| Selectivity for PI3Kδ over γ isoform | ~225-fold | [11] | |

| Cellular Effects | |||

| Inhibition of human whole blood CD19+ cell proliferation (EC50) | 100-300 nM | Human Whole Blood | [5] |

| Clinical Efficacy (UNITY-NHL Trial) | |||

| Overall Response Rate (ORR) - Marginal Zone Lymphoma (MZL) | 49% | Patients with relapsed/refractory MZL | [17] |

| Overall Response Rate (ORR) - Follicular Lymphoma (FL) | 43% | Patients with relapsed/refractory FL | [17] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of Umbralisib on downstream signaling pathways. For specific experimental details, it is recommended to consult the cited literature.

Western Blot for Phosphorylated Proteins

Objective: To determine the effect of Umbralisib on the phosphorylation status of key signaling proteins (e.g., AKT, mTOR).

General Protocol:

-

Cell Culture and Treatment:

-

Culture lymphoma cell lines (e.g., from the UNITY-NHL trial patient samples) in appropriate media.[18]

-

Treat cells with varying concentrations of Umbralisib or vehicle control (DMSO) for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

-

Kinase Assay

Objective: To directly measure the inhibitory effect of Umbralisib on the enzymatic activity of PI3Kδ.

General Protocol:

-

Reaction Setup:

-

In a microplate, combine recombinant PI3Kδ enzyme with a lipid substrate (e.g., PIP2) in a kinase reaction buffer.

-

-

Inhibitor Addition:

-

Add varying concentrations of Umbralisib or vehicle control to the reaction wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a specific time to allow for the phosphorylation of the substrate.

-

-

Detection:

-

Quantify the amount of ADP produced (a byproduct of the kinase reaction) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay

Objective: To assess the effect of Umbralisib on the proliferation and survival of lymphoma cells.

General Protocol:

-

Cell Seeding:

-

Seed lymphoma cells in a 96-well plate at a predetermined density.

-

-

Treatment:

-

Add serial dilutions of Umbralisib or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue™) to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control and plot cell viability against the drug concentration to determine the EC50 value.

-

Conclusion

This compound's dual inhibition of PI3Kδ and CK1ε results in the disruption of critical signaling pathways that drive the growth and survival of malignant B-cells. The targeted inhibition of the PI3Kδ/AKT/mTOR pathway, coupled with the modulation of the WNT/β-catenin pathway and oncoprotein translation via CK1ε inhibition, provides a multi-pronged attack on cancer cell biology. While its clinical development was halted, the in-depth understanding of its molecular mechanisms of action provides invaluable insights for the development of future kinase inhibitors and for the broader field of cancer research. The experimental protocols outlined in this guide serve as a foundation for researchers seeking to further investigate the intricate signaling networks affected by this and other targeted therapies.

References

- 1. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Umbralisib - Wikipedia [en.wikipedia.org]

- 5. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. The delta isoform of PI3K predominates in chronic myelomonocytic leukemia and can be targeted effectively with umbralisib and ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific regulation of c-myc oncogene expression in a murine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 18. cancernetwork.com [cancernetwork.com]

Unraveling the Precision of a Dual Inhibitor: A Technical Guide to the PI3K Isoform Selectivity Profile of Umbralisib Tosylate

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of Umbralisib Tosylate, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative biochemical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive understanding of Umbralisib's mechanism of action.

Executive Summary

Umbralisib (TGR-1202) is a next-generation kinase inhibitor that has demonstrated significant clinical activity in certain hematological malignancies. Its efficacy is, in part, attributed to its unique selectivity profile against the isoforms of the PI3K enzyme, a family of lipid kinases crucial for cell signaling. This guide elucidates the high degree of selectivity of Umbralisib for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling. Furthermore, it details its inhibitory activity against CK1ε, a protein kinase implicated in the pathogenesis of various cancers. Understanding this precise targeting is critical for appreciating its therapeutic potential and distinct safety profile compared to other PI3K inhibitors.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of Umbralisib against the four Class I PI3K isoforms and CK1ε has been quantified through various biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), providing a clear comparison of its potency and selectivity.

Table 1: Biochemical IC50 Values of Umbralisib against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | >10,000 |

| PI3Kβ | 2,360 |

| PI3Kγ | 1,090 |

| PI3Kδ | 22.2 - 27 |

Data compiled from publicly available sources.

Table 2: Selectivity of Umbralisib for PI3Kδ

| Comparison Isoform | Fold Selectivity over PI3Kδ |

| PI3Kα | >1000-fold |

| PI3Kβ | >30-50-fold |

| PI3Kγ | >15-50-fold (~225-fold based on Kd) |

Selectivity is calculated based on IC50 or Kd values and highlights the potent and specific inhibition of the delta isoform.[1]

Table 3: Inhibitory Activity against Casein Kinase 1 Epsilon (CK1ε)

| Target | EC50 |

| CK1ε | 6.0 µM |

This dual inhibition of PI3Kδ and CK1ε is a unique characteristic of Umbralisib.[2]

Signaling Pathways and Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. Umbralisib exerts its therapeutic effect by potently and selectively inhibiting PI3Kδ, thereby interrupting this crucial survival pathway in malignant B-cells.[3] Additionally, its inhibition of CK1ε may contribute to its anti-cancer activity through mechanisms that are currently under investigation.

Experimental Protocols: Determining PI3K Inhibition

The IC50 values presented in this guide are typically determined using robust biochemical assays. Below is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for quantifying the activity of PI3K inhibitors.

Objective: To determine the concentration of Umbralisib required to inhibit 50% of the enzymatic activity of a specific PI3K isoform.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP solution

-

HTRF detection reagents (e.g., Europium-labeled anti-PIP3 antibody and a fluorescently tagged PIP3 tracer)

-

384-well microplates

-

HTRF-compatible plate reader

Methodology:

-

Compound Preparation: A serial dilution of Umbralisib is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

The recombinant PI3K enzyme and the lipid substrate (PIP2) are added to the wells of the microplate.

-

The diluted Umbralisib or DMSO (vehicle control) is then added to the respective wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection:

-

A stop solution is added to terminate the kinase reaction.

-

The HTRF detection reagents are then added to the wells.

-

The plate is incubated to allow for the binding of the detection reagents to the product of the reaction (PIP3).

-

-

Data Acquisition and Analysis:

-

The plate is read on an HTRF-compatible plate reader, which measures the fluorescence signal. The signal is inversely proportional to the amount of PIP3 produced.

-

The data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

Conclusion